6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide
Description
6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core with two key substituents: a cyclopentyloxy group at the 6-position and a methanesulfonyl-substituted propenyl moiety at the carboxamide nitrogen (Figure 1).
Structural characterization of such compounds typically employs X-ray crystallography and computational tools. For instance, refinement of crystallographic data may utilize SHELXL, a widely trusted program for small-molecule refinement , while visualization could leverage ORTEP-3 for thermal ellipsoid plotting . The WinGX suite further supports crystallographic analysis by integrating data processing and structure validation .
Properties
IUPAC Name |
6-cyclopentyloxy-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)10-4-9-16-15(18)12-7-8-14(17-11-12)21-13-5-2-3-6-13/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3,(H,16,18)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFMADGJQDLDO-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CN=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CN=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison and Hypothesized Effects
Key Findings:
Lipophilicity vs.
Electronic Effects: The methanesulfonyl group introduces electron-withdrawing character, which may stabilize the molecule against oxidative metabolism.
Target Selectivity : ABL001’s pyrazole and hydroxypyrrolidine substituents suggest a design optimized for kinase inhibition (e.g., BCR-ABL), while the target compound’s propenyl sulfone moiety could favor covalent binding to cysteine residues in specific targets .
Research Methodology and Tools
- Crystallographic Refinement : SHELXL and WinGX are standard for resolving bond lengths and angles, critical for confirming the (2E)-configuration of the propenyl sulfone group.
- Structure Visualization : ORTEP-3 enables precise depiction of thermal motion and stereochemistry, ensuring accurate structural assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
